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molecular formula C7H6FNO3 B1330115 2-Fluoro-4-nitroanisole CAS No. 455-93-6

2-Fluoro-4-nitroanisole

Cat. No. B1330115
M. Wt: 171.13 g/mol
InChI Key: XGMVTXUXZUPGGY-UHFFFAOYSA-N
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Patent
US04431807

Procedure details

To a cold (-2°), stirred solution of 285 g. (2.26 mol) of 2-fluoroanisole in 1.1 L of acetic anhydride was added, dropwise, 114 mL of fuming nitric acid (sp. gr. 1.59) at such a rate that the reaction temperature remained between -2° and 0°. The reaction mixture was stirred for 5 hours at this temperature then poured into 4.0 L of water. The suspension was stirred for 1.5 hours, stored for 15 hours, then extracted with methylene chloride (2×1.0 L). The combined extracts were washed with water (2×500 mL), dried over anhydrous magnesium sulfate, then concentrated in vacuo (475 g.). Crystallization from ethanol gave 147.4 g. (38%) of material suitable for further transformation. Additional material (34.5 g.) was obtained from three scouting runs.
Quantity
2.26 mol
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[N+:10]([O-])([OH:12])=[O:11].O>C(OC(=O)C)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=[CH:4][C:3]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
2.26 mol
Type
reactant
Smiles
FC1=C(C=CC=C1)OC
Name
Quantity
1.1 L
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
114 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
O
Step Four
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
To a cold (-2°), stirred solution of 285 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained between -2° and 0°
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 hours at this temperature
Duration
5 h
STIRRING
Type
STIRRING
Details
The suspension was stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×1.0 L)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (475 g.)
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gave 147.4 g
CUSTOM
Type
CUSTOM
Details
Additional material (34.5 g.) was obtained from three scouting runs

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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